molecular formula C14H12N2O B13685144 8-Methoxy-2-phenylimidazo[1,2-a]pyridine

8-Methoxy-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B13685144
M. Wt: 224.26 g/mol
InChI Key: ZNUVDVHSRCFTQK-UHFFFAOYSA-N
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Description

8-Methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Substitution reactions, especially at the methoxy group, can be achieved using nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the methoxy position.

Scientific Research Applications

8-Methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its luminescent properties are attributed to excited-state intramolecular proton transfer (ESIPT) luminescence . This mechanism is influenced by the electronic nature of substituents and the molecular environment.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

8-methoxy-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-13-8-5-9-16-10-12(15-14(13)16)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

ZNUVDVHSRCFTQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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